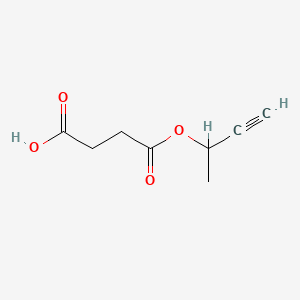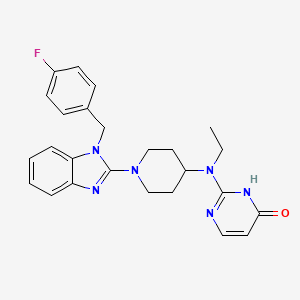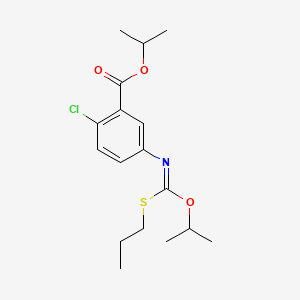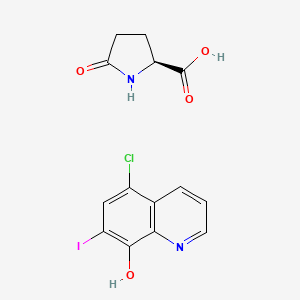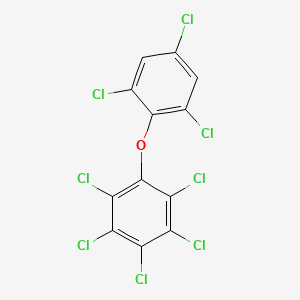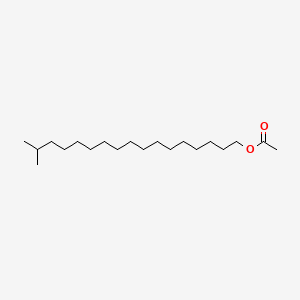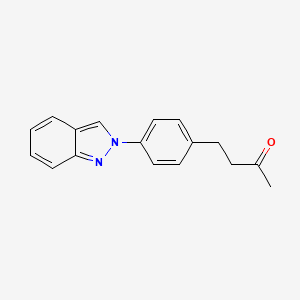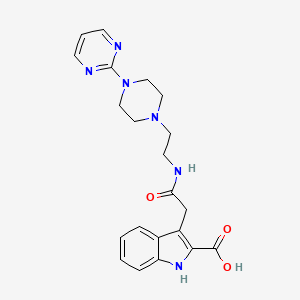
1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure that combines an indole core with a piperazine ring and a pyrimidine moiety, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the carboxylic acid group at the 2-position. The subsequent steps involve the formation of the piperazine ring and the attachment of the pyrimidine moiety.
Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Ring Formation: The piperazine ring can be formed through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Pyrimidine Attachment: The pyrimidine moiety can be introduced through a nucleophilic substitution reaction involving a pyrimidine derivative and the piperazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products:
Oxidation Products: Quinones, oxides.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Applications De Recherche Scientifique
1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the nuclear factor-kappa B (NF-κB) pathway.
Comparaison Avec Des Composés Similaires
1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)- can be compared with other similar compounds, such as:
1H-Indole-3-carboxylic acid: Similar indole core but with a carboxylic acid group at the 3-position.
1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-: Similar structure but with an aminoethyl group instead of the piperazine and pyrimidine moieties.
1H-Indole-2-carboxylic acid, 3-(2-oxoethyl)-: Similar structure but with a simpler oxoethyl group.
Uniqueness: The uniqueness of 1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)- lies in its complex structure, which combines multiple functional groups and moieties, making it a versatile compound with diverse applications in scientific research.
Propriétés
Numéro CAS |
184691-30-3 |
|---|---|
Formule moléculaire |
C21H24N6O3 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
3-[2-oxo-2-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethylamino]ethyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C21H24N6O3/c28-18(14-16-15-4-1-2-5-17(15)25-19(16)20(29)30)22-8-9-26-10-12-27(13-11-26)21-23-6-3-7-24-21/h1-7,25H,8-14H2,(H,22,28)(H,29,30) |
Clé InChI |
USFULKRUPBZENS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCNC(=O)CC2=C(NC3=CC=CC=C32)C(=O)O)C4=NC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


